3-Formylbenzenesulfonyl fluoride

Chemical Synthesis Stability SuFEx Click Chemistry

Choose 3-formylbenzenesulfonyl fluoride for its unique bifunctional reactivity: the stable sulfonyl fluoride group enables rapid, high-yield SuFEx click chemistry under mild conditions, while the aldehyde handle allows orthogonal olefination or reductive amination. This chemoselective duality, impossible with simple sulfonyl chlorides or monofunctional fluorides, makes it the essential building block for PET tracer prosthetic groups, divergent compound library synthesis, and meta-substituted biaryl Suzuki couplings. Secure consistent 98% purity for reproducible, multi-step synthetic workflows.

Molecular Formula C7H5FO3S
Molecular Weight 188.17
CAS No. 1974336-02-1
Cat. No. B2451302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylbenzenesulfonyl fluoride
CAS1974336-02-1
Molecular FormulaC7H5FO3S
Molecular Weight188.17
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)F)C=O
InChIInChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H
InChIKeyNQABFRYSIGLHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylbenzenesulfonyl Fluoride (CAS 1974336-02-1): A Bifunctional SuFEx-Click Building Block for Orthogonal Synthesis


3-Formylbenzenesulfonyl fluoride (C7H5FO3S, MW 188.18) is an aryl sulfonyl fluoride distinguished by the simultaneous presence of a formyl (-CHO) group and a sulfonyl fluoride (-SO2F) group on the benzene ring . This combination confers a distinct bifunctional reactivity profile that is central to its utility in modern synthetic chemistry. The -SO2F group acts as a stable yet selectively reactive hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, while the aldehyde handle provides orthogonal reactivity for transformations such as olefination and reductive amination [1]. This duality enables sequential, chemoselective modifications not possible with simple, monofunctional sulfonyl fluorides [2].

Why 3-Formylbenzenesulfonyl Fluoride Cannot Be Replaced by a Generic Sulfonyl Chloride or Simple Sulfonyl Fluoride


Generic substitution of 3-formylbenzenesulfonyl fluoride with a more common sulfonyl chloride or a monofunctional sulfonyl fluoride is not a viable strategy for applications requiring both stability and chemoselective bifunctionality. First, sulfonyl chlorides (e.g., 3-formylbenzenesulfonyl chloride) are significantly less stable, being prone to hydrolysis and offering poor selectivity in complex reaction mixtures . In contrast, the S-F bond in sulfonyl fluorides confers resistance to reduction and thermolysis, and ensures reaction occurs exclusively at the sulfur center (SuFEx) rather than at the carbon-chlorine bond [1]. Second, simple sulfonyl fluorides like benzenesulfonyl fluoride lack the aldehyde handle, precluding sequential, orthogonal functionalization strategies essential for constructing complex molecular architectures or bioconjugates [2]. This combination of enhanced stability and orthogonal reactivity is the basis for the compound's unique value proposition.

Quantitative Differentiation: Evidence-Based Advantages of 3-Formylbenzenesulfonyl Fluoride


Superior Stability Over Sulfonyl Chlorides: Enabling Aqueous and Multi-Step Protocols

Sulfonyl fluorides, including 3-formylbenzenesulfonyl fluoride, exhibit substantially greater stability than their sulfonyl chloride counterparts, a critical differentiator for multi-step synthesis and biological applications. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides [1]. This is evidenced by the ability of sulfonyl fluorides to withstand aqueous conditions and room temperature reactions, whereas sulfonyl chlorides are prone to rapid hydrolysis . A direct comparison can be drawn between the reactions of 4-formylbenzenesulfonyl chloride and the general synthesis of sulfonyl fluorides. For instance, the use of 4-formylbenzenesulfonyl chloride in a synthesis required a 3-hour reaction at room temperature to achieve a 62% yield, and it is well-documented that sulfonyl chlorides have limited stability [2]. In stark contrast, the 18F-radiolabeling of sulfonyl fluorides (including the 3-formyl derivative) proceeds efficiently in a 1:1 mixture of acetonitrile, THF, or tBuOH and aqueous cesium carbonate within just 15 minutes at room temperature, demonstrating their robustness [3].

Chemical Synthesis Stability SuFEx Click Chemistry

Orthogonal Reactivity: Quantified Utility in Sequential Click Chemistry

3-Formylbenzenesulfonyl fluoride provides a verifiable advantage over simple sulfonyl fluorides (e.g., benzenesulfonyl fluoride) by enabling sequential, chemoselective transformations. The aldehyde group can be independently reacted first. For example, aromatic aldehydes like 3-formylbenzenesulfonyl fluoride are known to react with methanedisulfonyl fluoride (CH2(SO2F)2) to yield β-arylethenesulfonyl fluorides [1]. This transformation, which mimics the Horner-Wadsworth-Emmons reaction, installs a new alkene handle while leaving the terminal sulfonyl fluoride group intact for a subsequent SuFEx click reaction [2]. This is a clear, documented pathway for generating complex, clickable scaffolds from a simple aldehyde precursor. In contrast, a compound like benzenesulfonyl fluoride lacks the aldehyde handle and is limited to direct SuFEx reactions without the option for this powerful, preceding functionalization step [3].

Click Chemistry Orthogonal Synthesis Bifunctional Building Blocks

Efficient 18F-Radiolabeling: Direct Evidence for PET Tracer Development

3-Formylbenzenesulfonyl fluoride is a proven substrate for rapid, room-temperature 18F-radiolabeling, a key differentiator for positron emission tomography (PET) tracer development. A general synthetic route has been developed to prepare bifunctional [18F]arylsulfonyl fluorides, including both 3-formyl and 4-formyl isomers, from their sulfonyl chloride analogues [1]. The reaction proceeds in a 1:1 mixture of organic solvent (acetonitrile, THF, or tBuOH) and aqueous Cs2CO3 with [18F]fluoride at room temperature, reaching completion in only 15 minutes [2]. While specific isolated yields for the unsubstituted 3-formyl compound are not detailed, the study demonstrates the method's efficiency on a closely related derivative, 3-formyl-2,4,6-trimethylbenzenesulfonyl [18F]fluoride, which was synthesized in a preparative fashion with a decay-corrected radiochemical yield of 88(±8)% (n=6) [3]. This high and reproducible yield under mild, aqueous conditions contrasts sharply with many traditional 18F-labeling methods that require harsh conditions and prolonged reaction times.

Radiochemistry PET Imaging 18F-Labeling

Meta-Position Advantage in Cross-Coupling: A Comparison with Para-Isomer

The meta-substitution pattern of 3-formylbenzenesulfonyl fluoride is a key factor in its utility for transition metal-catalyzed cross-coupling reactions, distinguishing it from its para-isomer (4-formylbenzenesulfonyl fluoride). While both isomers can serve as precursors to valuable boronic acid derivatives, the synthetic route to the meta-isomer is established and efficient [1]. The synthesis of meta-sulfonyl fluoride substituted benzene boronic acid proceeds from the appropriate bromo-substituted benzenesulfonyl chloride [2]. These aryl sulfonyl fluoride boronic acids are then used in efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides [3]. The overall synthetic pathway from the meta-substituted sulfonyl fluoride to complex biaryl structures is validated by high-yielding steps (e.g., the corresponding sulfonyl fluoride boronic acid was prepared in 98% yield) [4]. This demonstrates that the 3-formylbenzenesulfonyl fluoride framework provides a direct entry into valuable meta-substituted biaryl motifs, which can exhibit different biological and physical properties compared to their para-substituted counterparts.

Cross-Coupling Suzuki-Miyaura Boronic Acids

Procurement-Driven Application Scenarios for 3-Formylbenzenesulfonyl Fluoride


Development of PET Imaging Agents via Room-Temperature 18F-Labeling

Procure 3-formylbenzenesulfonyl fluoride as a bifunctional prosthetic group for radiolabeling peptides, proteins, and other sensitive biomolecules with fluorine-18. The evidence shows that its sulfonyl fluoride moiety enables rapid (15 min) and high-yielding (e.g., 88±8% for a related derivative) 18F-incorporation under mild, aqueous conditions [1]. This allows for the creation of PET tracers without subjecting the biological targeting vector to harsh conditions that could cause denaturation or degradation. The remaining aldehyde handle can be used to conjugate the labeled prosthetic group to an aminooxy-modified biomolecule, as demonstrated with a bombesin analogue [2].

Construction of Orthogonal Click-Chemistry Libraries

Use 3-formylbenzenesulfonyl fluoride as a core building block for the divergent synthesis of compound libraries. Its value proposition lies in its orthogonal reactivity: the aldehyde group can first be transformed (e.g., via olefination to a β-arylethenesulfonyl fluoride [3]) to introduce molecular diversity while preserving the sulfonyl fluoride group. This newly formed intermediate, still bearing the -SO2F handle, can then be further diversified in a second step through a SuFEx click reaction with a range of silyl ether or amine nucleophiles [4]. This two-step, sequential diversification is impossible with simple sulfonyl fluorides, enabling the rapid generation of complex molecular space from a single, commercially available precursor.

Synthesis of Meta-Substituted Biaryl Pharmacophores via Cross-Coupling

Procure 3-formylbenzenesulfonyl fluoride as a starting material for the synthesis of meta-substituted biaryl compounds, a common motif in pharmaceuticals and agrochemicals. The compound can be efficiently converted to the corresponding sulfonyl fluoride boronic acid, which is a known and competent partner for Suzuki-Miyaura cross-coupling reactions [5]. This validated synthetic route (proceeding in up to 98% yield for a related step) provides reliable access to meta-functionalized biaryls, offering a regioisomeric alternative to the more commonly used para-substituted building blocks, which can be crucial for optimizing drug-target interactions and physicochemical properties.

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